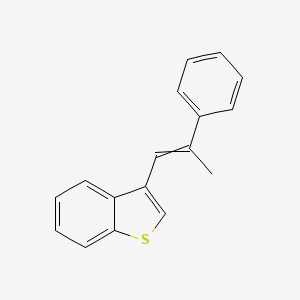
3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene can be achieved through several synthetic routes. One common method involves the reaction of benzothiophene with a suitable phenylpropene derivative under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed coupling reaction, where benzothiophene is reacted with 2-phenylprop-1-en-1-yl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophenes .
Scientific Research Applications
3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylprop-1-en-1-ylbenzene: A structurally similar compound with a phenylpropene group attached to a benzene ring.
1-Benzothiophene: The parent compound without the phenylpropene group.
3-Phenylprop-1-en-1-ylthiophene: A similar compound with a thiophene ring instead of a benzothiophene ring.
Uniqueness
3-(2-Phenylprop-1-en-1-yl)-1-benzothiophene is unique due to the presence of both the benzothiophene and phenylpropene moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
83821-42-5 |
|---|---|
Molecular Formula |
C17H14S |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
3-(2-phenylprop-1-enyl)-1-benzothiophene |
InChI |
InChI=1S/C17H14S/c1-13(14-7-3-2-4-8-14)11-15-12-18-17-10-6-5-9-16(15)17/h2-12H,1H3 |
InChI Key |
XBVITBRXZKYDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CSC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


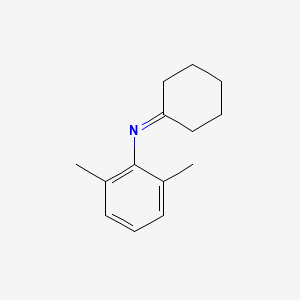
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)

![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)
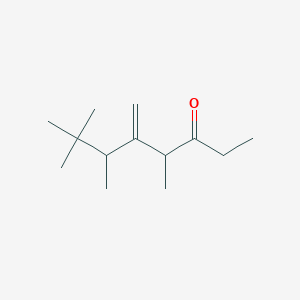

![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)

![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)
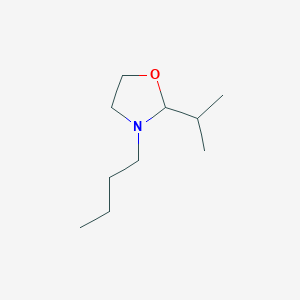
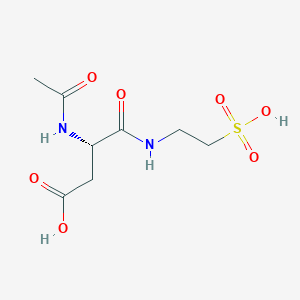
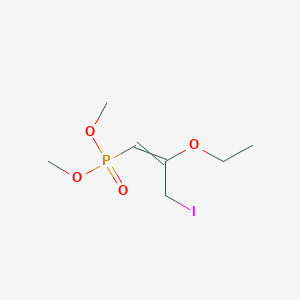
![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)

